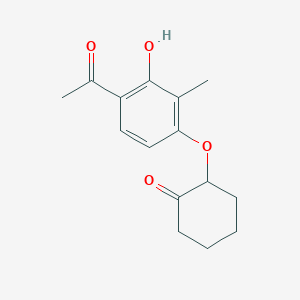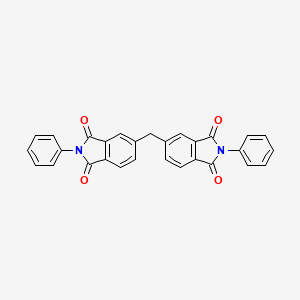
5,5'-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione): is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two isoindole-1,3-dione groups connected by a methylene bridge, with phenyl groups attached to the isoindole rings. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole-1,3-dione structure. The methylene bridge is introduced through a subsequent reaction with formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the isoindole-1,3-dione groups into more reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research may explore its potential as a biochemical probe or its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Phthalimide: Shares the isoindole-1,3-dione structure but lacks the methylene bridge and phenyl groups.
N-Phenylphthalimide: Similar structure but with only one isoindole-1,3-dione group.
Propiedades
Número CAS |
112230-71-4 |
|---|---|
Fórmula molecular |
C29H18N2O4 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
5-[(1,3-dioxo-2-phenylisoindol-5-yl)methyl]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C29H18N2O4/c32-26-22-13-11-18(16-24(22)28(34)30(26)20-7-3-1-4-8-20)15-19-12-14-23-25(17-19)29(35)31(27(23)33)21-9-5-2-6-10-21/h1-14,16-17H,15H2 |
Clave InChI |
WBXHFUVHUCBSLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)CC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


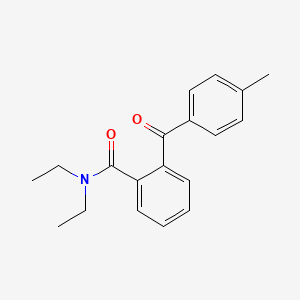
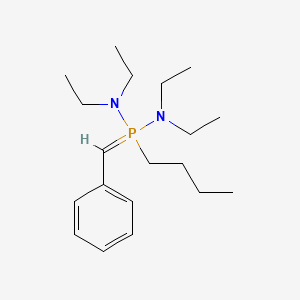
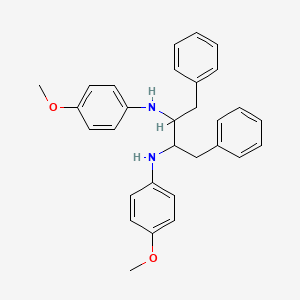
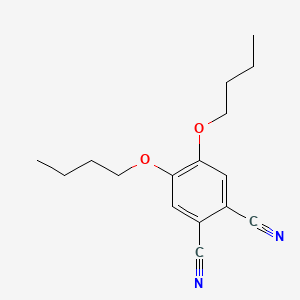
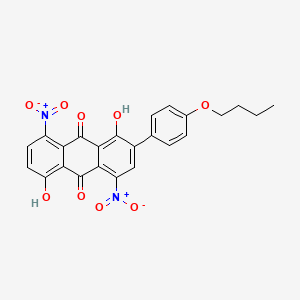
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
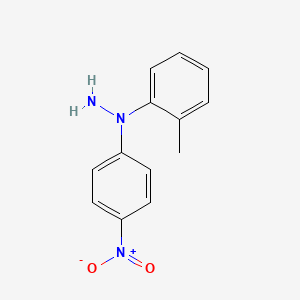
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
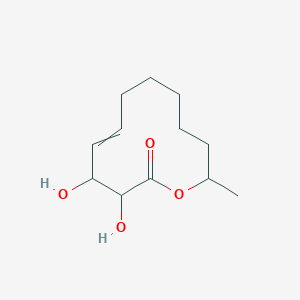
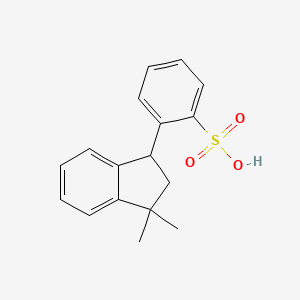
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
